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Compound of Interest

Compound Name: 4-(Cyanomethyl)benzoic acid

Cat. No.: B181657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Cyanomethyl)benzoic acid, a bifunctional aromatic compound, is a versatile building block

in organic synthesis and a molecule of significant interest in medicinal chemistry and materials

science. Its structure, featuring both a carboxylic acid and a cyanomethyl group, allows for a

wide range of chemical transformations, making it a valuable intermediate in the synthesis of

more complex molecules. This guide provides a comprehensive overview of its chemical and

physical properties, detailed synthesis protocols, spectroscopic data, and its applications, with

a particular focus on its role in drug discovery and development.

Chemical and Physical Properties
4-(Cyanomethyl)benzoic acid is a solid at room temperature with the chemical formula

C₉H₇NO₂. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (nitrile)

influences its physical properties such as melting point and solubility.

Table 1: Physical and Chemical Properties of 4-(Cyanomethyl)benzoic Acid
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Property Value Source

IUPAC Name 4-(cyanomethyl)benzoic acid [1]

CAS Number 50685-26-2 [1]

Molecular Formula C₉H₇NO₂ [1]

Molecular Weight 161.16 g/mol [1]

Appearance Solid -

Melting Point 208 °C [1]

SMILES
C1=CC(=CC=C1CC#N)C(=O)

O
[1]

InChIKey
RSGBXCFAYHOKQZ-

UHFFFAOYSA-N
[1]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-
(cyanomethyl)benzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides

detailed information about the carbon-hydrogen framework of the molecule.

Table 2: 1H and 13C NMR Spectroscopic Data for 4-(Cyanomethyl)benzoic acid
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Solvent

1H NMR 8.13 d 2.0 Acetone

7.98 dd 8.4, 2.0 Acetone

7.75 d 8.4 Acetone

13C NMR 164.8 - - Acetone

136.7 - - Acetone

132.2 - - Acetone

131.4 - - Acetone

131.0 - - Acetone

130.9 - - Acetone

129.3 - - Acetone

Data sourced from Green Chem., 2018, 20, 3038.

Synthesis of 4-(Cyanomethyl)benzoic Acid
The synthesis of 4-(cyanomethyl)benzoic acid can be achieved through various synthetic

routes. A common and effective method involves the cyanation of a benzylic halide, such as 4-

(bromomethyl)benzonitrile, followed by hydrolysis of the nitrile group at the benzylic position is

not the desired route. A more direct approach involves the hydrolysis of a precursor ester,

which can be synthesized from commercially available starting materials.

Experimental Protocol: Synthesis from Methyl 4-
(bromomethyl)benzoate
This two-step synthesis involves the conversion of methyl 4-(bromomethyl)benzoate to methyl

4-(cyanomethyl)benzoate, followed by hydrolysis to the final product.

Step 1: Synthesis of Methyl 4-(cyanomethyl)benzoate
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Materials: Methyl 4-(bromomethyl)benzoate, sodium cyanide (NaCN), dimethylformamide

(DMF), water, ethyl acetate, brine.

Procedure:

1. Dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF in a round-bottom flask.

2. Add sodium cyanide (1.1 equivalents) to the solution.

3. Stir the reaction mixture at room temperature for 12-16 hours.

4. Monitor the reaction progress by thin-layer chromatography (TLC).

5. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x

volumes).

6. Wash the combined organic layers with water and then with brine.

7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude methyl 4-(cyanomethyl)benzoate.

8. Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to 4-(Cyanomethyl)benzoic Acid

Materials: Methyl 4-(cyanomethyl)benzoate, lithium hydroxide (LiOH) or sodium hydroxide

(NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl).

Procedure:

1. Dissolve methyl 4-(cyanomethyl)benzoate (1 equivalent) in a mixture of THF and water.

2. Add LiOH (1.5 equivalents) or NaOH (1.5 equivalents) to the solution.

3. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

4. After the reaction is complete, remove the THF under reduced pressure.

5. Acidify the aqueous solution to pH 2-3 with 1M HCl.
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6. Collect the resulting precipitate by vacuum filtration.

7. Wash the solid with cold water and dry under vacuum to obtain 4-(cyanomethyl)benzoic
acid.

Step 1: Cyanation

Step 2: Hydrolysis

Methyl 4-(bromomethyl)benzoate Reaction at RT

NaCN in DMF

Workup & Extraction Methyl 4-(cyanomethyl)benzoate

Reaction at RTLiOH/NaOH in THF/H2O Acidification (HCl) 4-(Cyanomethyl)benzoic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(Cyanomethyl)benzoic acid.

Applications in Drug Development and Medicinal
Chemistry
4-(Cyanomethyl)benzoic acid and its derivatives are valuable scaffolds in medicinal

chemistry. The carboxylic acid group can be readily converted to esters, amides, and other

functional groups, allowing for the exploration of structure-activity relationships (SAR). The

cyanomethyl group can also participate in various chemical transformations or act as a key

interacting moiety with biological targets.

Role as a Linker and Pharmacophore
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In drug design, 4-(cyanomethyl)benzoic acid can serve as a rigid linker to connect different

pharmacophoric elements. Its defined geometry helps in positioning functional groups for

optimal interaction with a biological target. Furthermore, the nitrile group can act as a hydrogen

bond acceptor or a bioisostere for other functional groups.

Use in the Synthesis of Enzyme Inhibitors
Derivatives of 4-(cyanomethyl)benzoic acid have been investigated as potential enzyme

inhibitors. The design of such inhibitors often involves modifying the carboxylic acid and the

aromatic ring to achieve high affinity and selectivity for the target enzyme's active site. While

specific IC50 values for 4-(cyanomethyl)benzoic acid itself are not widely reported, its

derivatives are actively being studied.

Workflow for Structure-Activity Relationship (SAR)
Studies
A common workflow in medicinal chemistry involves the synthesis of a library of analogs based

on a core scaffold like 4-(cyanomethyl)benzoic acid to probe the SAR.
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4-(Cyanomethyl)benzoic Acid Scaffold
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Caption: General workflow for SAR studies using the scaffold.

Conclusion
4-(Cyanomethyl)benzoic acid is a key chemical intermediate with significant potential in both

academic research and industrial applications, particularly in the realm of drug discovery. Its

straightforward synthesis and the reactivity of its dual functional groups make it an attractive

starting material for the creation of diverse molecular architectures. Future research will likely
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continue to explore the utility of this compound in the development of novel therapeutics and

advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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